molecular formula C13H25KO2 B12668020 Isotridecanoic acid, potassium salt CAS No. 133754-47-9

Isotridecanoic acid, potassium salt

Cat. No.: B12668020
CAS No.: 133754-47-9
M. Wt: 252.43 g/mol
InChI Key: KCQCNHLPRSPJCK-UHFFFAOYSA-M
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Description

Isotridecanoic acid, potassium salt (C13H25KO2) is the potassium derivative of isotridecanoic acid, a branched-chain carboxylic acid with 13 carbon atoms. The acid itself is characterized by multiple methyl branches, predominantly at the α-carbon (adjacent to the carboxyl group) and other positions, which confer unique physicochemical properties. The potassium salt is synthesized via neutralization of isotridecanoic acid with potassium hydroxide, forming a compound widely used in industrial applications such as catalysts, stabilizers, and lubricant additives .

Properties

CAS No.

133754-47-9

Molecular Formula

C13H25KO2

Molecular Weight

252.43 g/mol

IUPAC Name

potassium;11-methyldodecanoate

InChI

InChI=1S/C13H26O2.K/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h12H,3-11H2,1-2H3,(H,14,15);/q;+1/p-1

InChI Key

KCQCNHLPRSPJCK-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCC(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotridecanoic acid, potassium salt can be synthesized through the neutralization reaction between isotridecanoic acid and potassium hydroxide. The reaction typically involves dissolving isotridecanoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale neutralization processes. The isotridecanoic acid is first purified to remove any impurities, and then it is reacted with potassium hydroxide in a controlled environment. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the complete conversion of the acid to its potassium salt form. The final product is then filtered, dried, and packaged for use.

Chemical Reactions Analysis

Types of Reactions

Isotridecanoic acid, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The potassium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often involve the use of other metal salts or acids to facilitate the exchange of the potassium ion.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new salts with different cations.

Scientific Research Applications

Isotridecanoic acid, potassium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving cell membrane interactions and lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of isotridecanoic acid, potassium salt involves its interaction with various molecular targets and pathways. The potassium ion plays a crucial role in maintaining cellular functions, such as regulating osmotic balance and enzyme activity. The isotridecanoic acid moiety can interact with lipid membranes, affecting their fluidity and permeability. These interactions can influence various biological processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Potassium Salts of Carboxylic Acids

Structural and Functional Differences

Isotridecanoic acid, potassium salt belongs to a broader class of potassium carboxylates, which vary in chain length, branching, and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Potassium Salts
Compound Carbon Chain Length Branching Profile Key Functional Groups
Isotridecanoic acid, K⁺ C13 High branching (2.6–3.4 methyl groups) Carboxylate, tertiary carbons
Potassium 2-ethylhexanoate (K-octoate) C8 Moderate branching (ethyl group at C2) Linear/branched carboxylate
Potassium isononanoate C9 Branched (iso-structure) Carboxylate, methyl branches
Potassium isostearate C18 Highly branched (multiple methyl groups) Long-chain carboxylate
Table 2: Physicochemical Properties
Property Isotridecanoic Acid, K⁺ Potassium 2-ethylhexanoate Potassium Isostearate
Water Solubility Moderate (branched chain reduces crystallinity) High (shorter chain) Low (long hydrophobic chain)
Thermal Stability High (branched structure resists oxidation) Moderate High
Viscosity (40°C)* N/A (salt form) N/A N/A
Melting Point Lower (branched) ~250°C (decomposes) >300°C

Stability and Reactivity

  • Oxidative Stability: Branched structures in isotridecanoic acid, K⁺ reduce vulnerability to radical-mediated degradation, outperforming linear salts like potassium n-tridecanoate .
  • Hydrolytic Stability : Potassium salts of branched acids generally resist hydrolysis better than linear counterparts, critical in humid environments .

Research Findings and Data

Performance in Lubricants

  • Ester Derivatives: Pentaerythritol esters of isotridecanoic acid demonstrate kinematic viscosities of 80–140 mm²/s at 40°C, outperforming n-tridecanoic acid esters (viscosity >150 mm²/s) .
  • Oxidation Resistance : Branched esters show 50% less sludge formation than linear analogues after 100 hours at 150°C .

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